molecular formula C19H23N7O B2558777 6-Cyclopropyl-2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one CAS No. 2319718-36-8

6-Cyclopropyl-2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one

Cat. No. B2558777
CAS RN: 2319718-36-8
M. Wt: 365.441
InChI Key: MWDXCBSJRJEUGH-UHFFFAOYSA-N
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Description

The compound “6-Cyclopropyl-2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known to be potent inhibitors of CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . This makes them potential candidates for cancer treatment .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves the formation of pyrazol-3-one substrates . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Physical And Chemical Properties Analysis

The compound is a brown solid with a melting point of 191–192 °C . The IR (KBr) spectrum shows peaks at 3425–3400 cm−1 (OH), 3325 cm−1 (NH), 1660 cm−1 (C=O), and 1620 cm−1 (C=N) .

Mechanism of Action

The mechanism of action of pyrazolo[3,4-d]pyrimidines involves the inhibition of CDK2 . CDK2 is a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . By inhibiting CDK2, these compounds can potentially halt the proliferation of cancer cells .

Future Directions

Given the potential of pyrazolo[3,4-d]pyrimidines as CDK2 inhibitors, future research could focus on optimizing these compounds for better efficacy and selectivity against cancer cells . Further investigations could also explore their effects on other types of cancer and their potential use in combination therapies .

properties

IUPAC Name

6-cyclopropyl-2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-12-21-18-15(11-20-24(18)2)19(22-12)25-9-7-14(8-10-25)26-17(27)6-5-16(23-26)13-3-4-13/h5-6,11,13-14H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDXCBSJRJEUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCC(CC3)N4C(=O)C=CC(=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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